molecular formula C20H23N5OS B2732011 3-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline CAS No. 2379972-88-8

3-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2732011
CAS No.: 2379972-88-8
M. Wt: 381.5
InChI Key: SJAGBJJAONUNOM-UHFFFAOYSA-N
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Description

3-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of thiazolo[4,5-c]pyridine and tetrahydrocinnoline moieties suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiazolo[4,5-c]pyridine core through the reaction of thiazole derivatives with pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

3-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The thiazolo[4,5-c]pyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline is unique due to its combination of multiple heterocyclic structures, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-2-4-16-15(3-1)11-19(24-23-16)26-13-14-6-9-25(10-7-14)20-22-17-12-21-8-5-18(17)27-20/h5,8,11-12,14H,1-4,6-7,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAGBJJAONUNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC5=C(S4)C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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